molecular formula C21H23N3O B11274134 2-(2,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline

2-(2,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline

Cat. No.: B11274134
M. Wt: 333.4 g/mol
InChI Key: SJXHTSBBLUFVEN-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a dimethylphenoxy group and a piperidinyl group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Introduction of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 2,5-dimethylphenol with a suitable leaving group on the quinoxaline core, such as a halide, in the presence of a base.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction, where piperidine reacts with a suitable electrophilic site on the quinoxaline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoxaline core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated quinoxaline derivatives in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)quinoxaline
  • 2-(2,5-Dimethylphenoxy)-3-(pyrrolidin-1-yl)quinoxaline
  • 2-(2,5-Dimethylphenoxy)-3-(azepan-1-yl)quinoxaline

Uniqueness

2-(2,5-Dimethylphenoxy)-3-(piperidin-1-yl)quinoxaline is unique due to the specific combination of the dimethylphenoxy and piperidinyl groups attached to the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)-3-piperidin-1-ylquinoxaline

InChI

InChI=1S/C21H23N3O/c1-15-10-11-16(2)19(14-15)25-21-20(24-12-6-3-7-13-24)22-17-8-4-5-9-18(17)23-21/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3

InChI Key

SJXHTSBBLUFVEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=NC3=CC=CC=C3N=C2N4CCCCC4

Origin of Product

United States

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